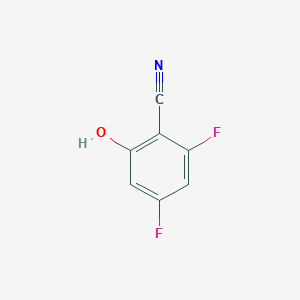

2,4-Difluoro-6-hydroxybenzonitrile

Description

BenchChem offers high-quality 2,4-Difluoro-6-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-6-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-6-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDPPOHMSFGSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Difluoro-6-hydroxybenzonitrile chemical properties

An In-Depth Technical Guide to 2,4-Difluoro-6-hydroxybenzonitrile: Properties, Synthesis, and Applications

Introduction

2,4-Difluoro-6-hydroxybenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a trifunctional molecule, it incorporates a hydroxyl group, a nitrile moiety, and two fluorine atoms on a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups acidifies the phenolic proton and activates the aromatic ring for specific transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are fundamental to its application in synthetic chemistry. The properties of 2,4-Difluoro-6-hydroxybenzonitrile are summarized below.

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NO | [1] |

| Molecular Weight | 155.10 g/mol | [1] |

| CAS Number | 1261793-35-4 | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | Approx. 127°C (for the 2,6-isomer) | [2] |

| Boiling Point | Predicted: 257.5±25.0 °C | [3] |

| Solubility | Soluble in methanol | [3] |

| pKa | Predicted: 6.17±0.10 | [3] |

| InChI Key | KEIYYIGMDPTAPL-UHFFFAOYSA-N (for 2,6-isomer) | [4] |

Spectroscopic Profile

The structural features of 2,4-Difluoro-6-hydroxybenzonitrile give rise to a characteristic spectroscopic signature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the two aromatic protons, with splitting patterns influenced by both H-H and H-F coupling. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹⁹F NMR : Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the phenol (around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and C-F stretching vibrations (in the 1200-1300 cm⁻¹ region).[5]

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of 155.10.

Synthesis and Methodologies

The synthesis of substituted difluorohydroxybenzonitriles can be achieved through multi-step sequences starting from readily available precursors. A representative synthesis, adapted from methods for related isomers, involves the transformation of a difluoroaniline derivative.[6]

Synthetic Workflow Diagram

Caption: General synthetic route for a difluorohydroxybenzonitrile isomer.

Experimental Protocol: Synthesis of a Difluorohydroxybenzonitrile Isomer

This protocol describes a general method for synthesizing a difluorohydroxybenzonitrile, based on established chemical transformations.[6][7]

-

Bromination of Difluoroaniline : 3,5-Difluoroaniline is dissolved in a suitable solvent, such as a halogenated hydrocarbon. Bromine is added dropwise at a controlled temperature to achieve selective bromination, yielding the bromo-difluoroaniline intermediate.

-

Diazotization and Hydrolysis : The resulting 4-bromo-3,5-difluoroaniline is subjected to diazotization using sodium nitrite in a strong acid like sulfuric or phosphoric acid at low temperatures. The diazonium salt is then hydrolyzed by heating in an aqueous solution, often in the presence of a copper salt, to replace the amino group with a hydroxyl group, forming 4-bromo-3,5-difluorophenol.[6]

-

Cyanation : The final step involves a cyanation reaction, where the bromo-difluorophenol is treated with a cyanide source, such as copper(I) cyanide or zinc cyanide, typically in the presence of a palladium catalyst in a polar aprotic solvent like DMF or NMP.[8][9] This substitutes the bromine atom with a nitrile group to afford the final product.

-

Purification : The crude product is purified using standard laboratory techniques, such as extraction, followed by recrystallization or column chromatography to yield the pure 2,6-difluoro-4-hydroxybenzonitrile.

Chemical Reactivity and Potential Transformations

The reactivity of 2,4-Difluoro-6-hydroxybenzonitrile is governed by its three functional groups, which can undergo a variety of chemical transformations. The fluorine atoms strongly activate the ring towards nucleophilic aromatic substitution (SNAᵣ).[10]

-

Reactions at the Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated with a base. The resulting phenoxide is a potent nucleophile, enabling O-alkylation or O-acylation reactions to introduce diverse substituents.

-

Reactions of the Nitrile Group : The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Aromatic Substitution (SNAᵣ) : The fluorine atoms, particularly the one ortho to the nitrile group, are susceptible to displacement by strong nucleophiles. This allows for the introduction of various functionalities, such as amines, alkoxides, or thiolates, onto the aromatic ring.[10]

Reactivity Map

Caption: Key chemical transformations of 2,4-Difluoro-6-hydroxybenzonitrile.

Applications in Drug Development

Fluorinated organic compounds are of immense importance in medicinal chemistry. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[11] 2,4-Difluoro-6-hydroxybenzonitrile serves as a key intermediate for the synthesis of bioactive molecules.

-

Scaffold for Bioactive Molecules : The substituted phenyl ring is a common scaffold in many pharmaceutical agents. This compound provides a pre-functionalized core that can be elaborated into more complex drug candidates.

-

Intermediate for Quinolone Antibiotics : Related difluoro-hydroxy-benzoic acids are crucial intermediates in the synthesis of modern fluoroquinolone antibiotics.[12] The functional handles on 2,4-difluoro-6-hydroxybenzonitrile allow for its conversion into analogous key intermediates.

-

Role of the Nitrile Group : The nitrile group itself is found in over 30 approved pharmaceuticals and is considered a biocompatible functional group that is generally robust to metabolic degradation.[13] It can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Safety and Handling

Proper handling of 2,4-Difluoro-6-hydroxybenzonitrile is essential due to its potential hazards. The following information is derived from safety data sheets (SDS) for this compound and its close isomers.[14]

-

Hazard Classification : This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[14]

-

H301+H311+H331 : Toxic if swallowed, in contact with skin or if inhaled.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

-

Precautionary Measures :

-

P261 : Avoid breathing dust.[14]

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[14]

-

P301 + P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor.[14]

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage : Store in a tightly closed container in a dry, well-ventilated place. Store locked up.

-

Disposal : Dispose of contents and container to an approved waste disposal plant.

References

-

PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Understanding 2,6-Difluoro-4-hydroxybenzonitrile: Properties, Uses, and Suppliers. Retrieved from [Link]

- Google Patents. (2007). CN1962623A - Process for preparing 2,4-difluoro benzonitril.

-

ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

Kelly, T. R., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2021(3), M1243. [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. [Link]

- Google Patents. (2009). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

- 1. 1261793-35-4|2,4-Difluoro-6-hydroxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-FLUORO-6-HYDROXYBENZONITRILE | 140675-43-0 [amp.chemicalbook.com]

- 4. 2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]

- 9. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

spectroscopic data of 2,4-Difluoro-6-hydroxybenzonitrile

An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Difluoro-6-hydroxybenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2,4-Difluoro-6-hydroxybenzonitrile. Designed for researchers, chemists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the structural interpretation of the spectra, outlines field-proven experimental protocols, and explains the causal relationships between molecular structure and spectroscopic output. The insights herein are grounded in established principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction and Molecular Structure

2,4-Difluoro-6-hydroxybenzonitrile (C₇H₃F₂NO) is a polysubstituted aromatic compound of significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms, a nitrile group, and an electron-donating hydroxyl group on the benzene ring creates a unique electronic and steric environment, making it a valuable precursor for synthesizing complex molecular targets.

Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic analysis is the cornerstone of this process. This guide provides a predictive but expertly reasoned framework for understanding the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule, enabling scientists to verify its identity, assess its purity, and predict its chemical behavior.

For clarity in the following sections, the atoms of 2,4-Difluoro-6-hydroxybenzonitrile are numbered as shown in the diagram below.

Caption: Structure of 2,4-Difluoro-6-hydroxybenzonitrile with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For 2,4-Difluoro-6-hydroxybenzonitrile, the spectrum is defined by two aromatic protons and one hydroxyl proton, each with distinct and predictable characteristics.

Spectral Interpretation

-

Aromatic Protons (H3, H5): The benzene ring contains two protons, H3 and H5.

-

H3: This proton is situated between two fluorine atoms (at C2 and C4). It will experience coupling to the adjacent H5 proton (meta coupling, typically small, ~2-3 Hz) and to the two fluorine atoms (³JHF and ³JHF). The coupling to the fluorine at C4 will be a typical ³JHF (~6-9 Hz), while the coupling to the fluorine at C2 will be a ⁴JHF (meta coupling, ~2-4 Hz). This will likely result in a complex multiplet, best described as a triplet of doublets (td) or a doublet of triplets (dt) . Its chemical shift is predicted to be downfield due to the deshielding effects of the adjacent fluorine atoms, likely in the range of 7.10-7.30 ppm .

-

H5: This proton is adjacent to a fluorine atom (at C4) and the hydroxyl group (at C6). It will couple to the H3 proton (meta coupling, ~2-3 Hz) and the fluorine at C4 (³JHF, ~8-10 Hz). This will result in a doublet of doublets (dd) . Its chemical shift is expected to be upfield relative to H3 due to the influence of only one adjacent fluorine, likely in the 6.80-7.00 ppm range.

-

-

Hydroxyl Proton (-OH): The phenolic proton (on C6) is acidic and undergoes rapid chemical exchange.[1] Its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing as a broad singlet between 9.0-11.0 ppm , especially when using a solvent like DMSO-d₆ that can form hydrogen bonds. In a non-hydrogen-bonding solvent like CDCl₃, this signal can be broader and its position more variable.

Predicted ¹H NMR Data Summary

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 9.0 - 11.0 | br s | - |

| H3 | 7.10 - 7.30 | td or dt | ³JHF ≈ 6-9 Hz, ⁴JHF ≈ 2-4 Hz, ⁴JHH ≈ 2-3 Hz |

| H5 | 6.80 - 7.00 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 2,4-Difluoro-6-hydroxybenzonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into a spinner and insert it into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[3]

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling to simplify the signals to singlets and enhance sensitivity via the Nuclear Overhauser Effect (NOE). A key feature in the ¹³C NMR of this molecule will be the splitting of carbon signals by fluorine (C-F coupling).

Spectral Interpretation

The molecule has seven distinct carbon environments, and thus seven signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C2 and C4 (Fluorine-bearing Carbons): These carbons will exhibit the largest C-F coupling constants (¹JCF), appearing as doublets with a large splitting of 240-260 Hz . Their chemical shifts will be significantly downfield due to the direct attachment of the electronegative fluorine atom, predicted to be in the 155-165 ppm range.[4]

-

C6 (Hydroxyl-bearing Carbon): This carbon will also be shifted downfield due to the attached oxygen, likely appearing around 150-158 ppm . It will show a smaller two-bond coupling to the F at C2 (²JCF) and a four-bond coupling to the F at C4 (⁴JCF).

-

C1 (Nitrile-substituted Carbon): This carbon is typically found in the 95-105 ppm range. Its signal is often of lower intensity due to being quaternary. It will exhibit coupling to both F2 (²JCF) and F4 (⁴JCF).

-

C3 and C5 (Proton-bearing Carbons): These carbons will appear further upfield. They will show two-bond (²JCF) or three-bond (³JCF) coupling to the nearby fluorine atoms, appearing as doublets of doublets . Their chemical shifts are predicted to be in the 105-115 ppm region.

-

CN (Nitrile Carbon): The nitrile carbon appears in a distinct region, typically 115-120 ppm . Due to its long relaxation time and lack of attached protons, its signal is often weak.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Predicted JCF (Hz) |

| C2, C4 | 155 - 165 | d | ¹J ≈ 240-260 |

| C6 | 150 - 158 | dd | ²J ≈ 20-25, ⁴J ≈ 2-5 |

| CN | 115 - 120 | t (triplet) or m | - |

| C3, C5 | 105 - 115 | dd | ²J ≈ 20-30, ³J ≈ 5-10 |

| C1 | 95 - 105 | dd | ²J ≈ 15-20, ⁴J ≈ 2-5 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.[5]

-

Instrumentation & Setup: Use a broadband or dual probe on a high-field spectrometer. Standard locking and shimming procedures apply.

-

Acquisition: Use a standard pulse-acquire sequence with broadband proton decoupling. A 45-60° pulse angle is common. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 256 to 1024 or more) and a longer acquisition time may be necessary. A relaxation delay of 2-5 seconds is typical.

-

Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. The chemical shift is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Spectral Interpretation

The IR spectrum of 2,4-Difluoro-6-hydroxybenzonitrile will be characterized by several key absorption bands.[6][7][8]

-

O-H Stretch: A strong and broad absorption band between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, broadened due to hydrogen bonding.

-

Aromatic C-H Stretch: A medium to weak band will appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the 2220-2260 cm⁻¹ range, which is highly characteristic of the nitrile functional group.[8]

-

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands will be present in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic ring.

-

C-F Stretch: One or more very strong and intense absorption bands will be found in the 1100-1300 cm⁻¹ region, characteristic of the carbon-fluorine bonds.

-

C-O Stretch: A strong band corresponding to the phenolic C-O stretch will appear around 1200-1280 cm⁻¹ .

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Phenol) |

| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| 2220 - 2260 | Medium, Sharp | C≡N Stretch (Nitrile) |

| 1450 - 1620 | Medium, Sharp | Aromatic C=C Ring Stretch |

| 1100 - 1300 | Very Strong | C-F Stretch |

| 1200 - 1280 | Strong | Phenolic C-O Stretch |

Experimental Protocol: FT-IR (ATR) Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

-

Background Scan: With the clean, empty ATR crystal, run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For 2,4-Difluoro-6-hydroxybenzonitrile, the molecular weight is 155.10 g/mol .

Fragmentation Interpretation

Under Electron Ionization (EI), the molecule will first form a molecular ion (M⁺·) at m/z = 155. This ion will then undergo fragmentation.[9][10]

-

Molecular Ion (M⁺·): A moderately intense peak is expected at m/z = 155 . Aromatic systems are relatively stable, which helps the molecular ion to be observed.

-

Loss of CO (M-28): A common fragmentation pathway for phenols is the loss of carbon monoxide, which would lead to a fragment at m/z = 127 .

-

Loss of HCN (M-27): Loss of hydrogen cyanide from the nitrile group is another characteristic fragmentation, resulting in a peak at m/z = 128 .

-

Combined Losses: Subsequent fragmentation can occur, such as the loss of both CO and HCN, or the loss of a fluorine atom, although the C-F bond is very strong.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Neutral Loss |

| 155 | [C₇H₃F₂NO]⁺· | - |

| 128 | [C₆H₃F₂O]⁺· | HCN |

| 127 | [C₆H₂F₂N]⁺ | CO, H |

| 99 | [C₅H₂F₂]⁺ | CO, HCN |

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe (for solids) or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron beam with an energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: Predicted primary fragmentation pathways for 2,4-Difluoro-6-hydroxybenzonitrile.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and complementary toolkit for the definitive characterization of 2,4-Difluoro-6-hydroxybenzonitrile. The ¹H NMR spectrum reveals the substitution pattern of the aromatic ring through its characteristic chemical shifts and complex splitting patterns arising from H-H and H-F couplings. ¹³C NMR, with its distinctive C-F couplings, confirms the carbon skeleton and the positions of the fluorine substituents. IR spectroscopy provides rapid confirmation of key functional groups, including the hydroxyl, nitrile, and C-F bonds. Finally, mass spectrometry confirms the molecular weight and offers structural clues through predictable fragmentation patterns. This guide serves as a robust framework for scientists to confidently acquire, interpret, and validate the spectroscopic data for this important chemical entity.

References

- Müller, T. et al. A New NMR-Based Lewis Acidity Scale. Chemistry – A European Journal.

- Supporting Information for various chemical syntheses. Royal Society of Chemistry.

-

Gáspár, A. et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link].

-

University of Colorado Boulder. Infrared Spectroscopy Handout. Available at: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Available at: [Link].

-

ResearchGate. 13C NMR spectra assignment of title compound. Available at: [Link].

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

SpectraBase. Benzonitrile, m-fluoro- [13C NMR]. Available at: [Link].

-

University of Leeds. 1H NMR Spectroscopy Guide. Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link].

- Gerig, J. T. Fluorine NMR. University of California, Santa Barbara.

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. Available at: [Link].

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link].

-

Organic Chemistry I - University of British Columbia. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link].

- Abosadiya, H. M., et al. (2019). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis)

- Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by Modern NMR: A Workbook. Steinkopff.

-

Michigan State University. Infrared Spectroscopy. Available at: [Link].

-

Infrared Absorption Spectroscopy. Available at: [Link].

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available at: [Link].

-

ResearchGate. XRD, Spectroscopic characterization (FT-IR, UV–Vis), Hirshfeld surface analysis and chemical activity of (E)-benzyl 2-((2S,3S,4R)-2,3,4-tris(benzyloxy)hex-5-enylidene) hydrazinecarboxylate. Available at: [Link].

-

Reich, H. J. (2020). NMR Spectroscopy Collection. University of Wisconsin-Madison. Available at: [Link].

-

ResearchGate. 'H NMR Spectroscopic Data -Chemical Shifts (6 in ppm) of Compounds 2,4, 6, 8 a d 10 in CDCl3. Available at: [Link].

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link].

-

ResearchGate. Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives | Request PDF. Available at: [Link].

-

University of Wisconsin-Madison. CHEM 344 Shift Parameters. Available at: [Link].

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unveiling a Key Fluorinated Intermediate

An In-Depth Technical Guide to 2,4-Difluoro-6-hydroxybenzonitrile

2,4-Difluoro-6-hydroxybenzonitrile, identified by the CAS Number 1261793-35-4 , is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors.[1] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, a nucleophilic hydroxyl group, and a versatile nitrile moiety—renders it a valuable and reactive building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a crucial intermediate in the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The utility of 2,4-Difluoro-6-hydroxybenzonitrile in synthetic chemistry is largely dictated by its inherent physical and chemical properties. These attributes influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 1261793-35-4 | [1] |

| Molecular Formula | C₇H₃F₂NO | [1] |

| Molecular Weight | 155.10 g/mol | [1] |

| Appearance | White to light yellow crystalline solid/powder | [2] |

| SMILES Code | N#CC1=C(O)C=C(F)C=C1F | [1] |

| Purity | Typically ≥95% | [3] |

Synthesis and Reaction Mechanisms

The synthesis of fluorinated benzonitriles is a critical area of research, as these compounds are precursors to a wide array of bioactive molecules. While specific, detailed synthetic routes for 2,4-Difluoro-6-hydroxybenzonitrile are not extensively published in peer-reviewed journals, general methodologies for analogous compounds provide a well-established framework. A common approach involves the cyanation of a corresponding brominated precursor, a transformation that leverages transition metal catalysis.

A plausible synthetic pathway can be adapted from established methods for preparing similar fluorinated benzonitriles. For instance, a process for preparing 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene using a copper-catalyzed cyanation reaction has been detailed.[4] This provides a strong basis for a hypothetical, yet chemically sound, protocol for synthesizing the target molecule.

Illustrative Synthetic Workflow

The following diagram outlines a logical workflow for a potential synthesis, starting from a readily available precursor and proceeding through key transformations.

Caption: A potential synthetic workflow for 2,4-Difluoro-6-hydroxybenzonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established organometallic cross-coupling reactions and provides a self-validating system through defined steps for reaction, workup, and purification.

-

Reaction Setup:

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,4-Difluoro-6-bromophenol (1.0 equiv.), Zinc Cyanide (Zn(CN)₂, 0.6 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.[5] This step is critical as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yield.

-

-

Solvent Addition and Reaction:

-

Add anhydrous N,N-Dimethylformamide (DMF) via syringe. The solvent choice is crucial; DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the catalytic cycle.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.[5] The elevated temperature is necessary to overcome the activation energy of the oxidative addition step in the catalytic cycle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with the aqueous layer.

-

Combine the organic layers and wash sequentially with water and brine. This removes residual DMF and inorganic salts.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

Combine the pure fractions and remove the solvent in vacuo to yield 2,4-Difluoro-6-hydroxybenzonitrile as a solid.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2,4-Difluoro-6-hydroxybenzonitrile lies in its role as a versatile synthetic intermediate. The nitrile group is a particularly important pharmacophore, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor to other functionalities like amines and carboxylic acids.[6]

-

Scaffold for Bioactive Molecules: The difluorinated phenol structure is a common motif in medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

-

Precursor for Heterocyclic Synthesis: The nitrile and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are foundational structures in many approved drugs.

-

Role in Kinase Inhibitors: Substituted benzonitriles are frequently incorporated into the structures of kinase inhibitors, where the nitrile group often forms a key hydrogen bond interaction with the hinge region of the enzyme's active site.

While extensive biological activity data for 2,4-Difluoro-6-hydroxybenzonitrile itself is not widely published, its structural analogues are key components in the synthesis of pharmaceuticals.[7] Its utility is primarily as a building block for creating more elaborate molecules with therapeutic potential.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2,4-Difluoro-6-hydroxybenzonitrile is paramount for ensuring personnel safety. The compound is classified with several hazards that necessitate careful management.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[8] | P261: Avoid breathing dust.[8] P280: Wear protective gloves/protective clothing/eye protection.[8] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8] |

| Skin Irritation | Causes skin irritation.[8][9] | P264: Wash skin thoroughly after handling.[9] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9] |

| Eye Irritation | Causes serious eye irritation.[8][9] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| Respiratory Irritation | May cause respiratory irritation.[9] | P271: Use only outdoors or in a well-ventilated area.[9] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep locked up and away from incompatible materials.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

2,4-Difluoro-6-hydroxybenzonitrile is a specialized chemical intermediate with significant potential for researchers in drug development and materials science. Its carefully arranged functional groups provide a reactive platform for constructing complex molecular architectures. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for leveraging its full potential in the laboratory. While its primary role is that of a building block rather than a standalone bioactive agent, its importance in the synthetic pipeline that leads to innovative new molecules is indisputable.

References

-

PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from [Link]

- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.

-

PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2,4-Difluoro-6-hydroxybenzonitrile, 95% Purity, C7H3F2NO, 1 gram. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 1261793-35-4|2,4-Difluoro-6-hydroxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure of 2,4-Difluoro-6-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Emerging Significance of Fluorinated Benzonitriles in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1] Within this chemical space, fluorinated hydroxybenzonitriles represent a class of privileged scaffolds. 2,4-Difluoro-6-hydroxybenzonitrile (CAS No. 1261793-35-4) is a particularly noteworthy example, combining the unique electronic properties of a difluorinated benzene ring with the hydrogen-bonding capabilities of a hydroxyl group and the versatile reactivity of a nitrile moiety.[2] This guide provides a comprehensive technical overview of the molecular structure of 2,4-Difluoro-6-hydroxybenzonitrile, offering insights into its synthesis, structural characteristics, and potential applications for professionals engaged in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,4-Difluoro-6-hydroxybenzonitrile is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a hydroxyl group at position 6, and a nitrile group at position 1. This specific arrangement of substituents dictates its electronic distribution, reactivity, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NO | [3] |

| Molecular Weight | 155.10 g/mol | [3] |

| CAS Number | 1261793-35-4 | |

| Predicted XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Note: Due to the absence of publicly available experimental crystallographic data, the precise bond lengths and angles are best determined through computational modeling or experimental analysis. High-quality predictions can be obtained using density functional theory (DFT) calculations.

Proposed Synthesis of 2,4-Difluoro-6-hydroxybenzonitrile

Experimental Protocol: A Plausible Multi-step Synthesis

This proposed synthesis commences with a commercially available starting material, 1,3-difluoro-5-nitrobenzene, and proceeds through nitration, reduction, and Sandmeyer-type reactions.

Step 1: Nitration of 1,3-Difluorobenzene

-

To a stirred solution of fuming nitric acid, add 1,3-difluorobenzene dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2,4-difluoro-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Dissolve 2,4-difluoro-1-nitrobenzene in ethanol.

-

Add a catalytic amount of palladium on carbon (10%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 2,4-difluoroaniline.

Step 3: Diazotization and Hydroxylation

-

Dissolve 2,4-difluoroaniline in an aqueous solution of sulfuric acid at 0°C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate.

-

Steam distill the reaction mixture to isolate 2,4-difluoro-6-nitrophenol.

Step 4: Introduction of the Nitrile Group (Sandmeyer Reaction)

-

Reduce the nitro group of 2,4-difluoro-6-nitrophenol to an amino group using a standard reduction method as described in Step 2 to yield 6-amino-2,4-difluorophenol.

-

Diazotize the resulting aminophenol as described in Step 3.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Warm the reaction mixture gently to facilitate the release of nitrogen gas.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 2,4-Difluoro-6-hydroxybenzonitrile.

Caption: Proposed synthetic workflow for 2,4-Difluoro-6-hydroxybenzonitrile.

Spectroscopic Characterization: A Predictive Analysis

Due to the lack of publicly available experimental spectra for 2,4-Difluoro-6-hydroxybenzonitrile, this section provides a predictive overview of the expected spectroscopic features based on the analysis of closely related analogs and established principles of spectroscopy. Commercial suppliers like BLD Pharm indicate the availability of NMR, HPLC, LC-MS, and UPLC data for this compound, which should be consulted for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the hydroxyl proton. The aromatic protons will exhibit splitting patterns due to both homo- and heteronuclear (H-F) coupling. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to fluorine atoms will be significantly influenced by the strong electron-withdrawing nature of fluorine, and these signals will appear as doublets due to C-F coupling.

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of 2,4-Difluoro-6-hydroxybenzonitrile is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions. These signals will likely appear as multiplets due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

A sharp C≡N stretching band around 2220-2240 cm⁻¹.

-

C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₃F₂NO. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Medicinal Chemistry

The 2,4-Difluoro-6-hydroxybenzonitrile scaffold is of significant interest to medicinal chemists for several reasons:

-

Bioisosteric Replacement: The nitrile group can act as a bioisostere for a carbonyl group or a carboxylic acid, offering a metabolically stable alternative with different electronic and hydrogen bonding properties.

-

Modulation of pKa: The electron-withdrawing fluorine atoms can lower the pKa of the phenolic hydroxyl group, which can be crucial for optimizing interactions with biological targets.

-

Enhanced Membrane Permeability: The lipophilicity imparted by the fluorine atoms can improve the compound's ability to cross cell membranes.

-

Metabolic Stability: The C-F bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation, thereby prolonging their in vivo half-life.

This structural motif has the potential to be incorporated into a variety of therapeutic agents, including kinase inhibitors, enzyme inhibitors, and receptor modulators. The strategic placement of the functional groups allows for diverse derivatization to explore structure-activity relationships (SAR) and optimize lead compounds.

Conclusion

2,4-Difluoro-6-hydroxybenzonitrile is a valuable building block for the synthesis of novel, biologically active molecules. Its unique combination of functional groups provides a versatile platform for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. While a complete experimental characterization of its molecular structure is not yet in the public domain, this technical guide provides a robust framework based on established chemical principles and data from closely related compounds. Further experimental investigation, particularly X-ray crystallographic analysis and detailed spectroscopic studies, will be invaluable in fully elucidating the structural nuances of this promising molecule and unlocking its full potential in drug discovery.

References

-

PubChem. 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Fluoro-4-hydroxybenzonitrile. [Link]

-

PubChem. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-6-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of 2,4-Difluoro-6-hydroxybenzonitrile, a valuable fluorinated building block in medicinal and materials chemistry. The synthesis leverages readily accessible starting materials and employs a series of robust and well-documented chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of key strategic choices. The proposed synthesis begins with the selective bromination of commercially available 3,5-difluoroaniline, followed by a diazotization-hydrolysis sequence to install the hydroxyl group, and concludes with a palladium-catalyzed cyanation to yield the target molecule. Each step is elucidated with expert commentary on the causality behind the chosen reagents and conditions, ensuring a self-validating and reproducible protocol.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2,4-Difluoro-6-hydroxybenzonitrile, with its unique substitution pattern, represents a key scaffold for the development of novel pharmaceuticals and functional materials. This guide provides a detailed, field-proven synthetic route to this important intermediate.

Strategic Synthesis Pathway

The selected synthetic strategy commences with 3,5-difluoroaniline, a readily available starting material. The core of this approach is the strategic installation of the hydroxyl and cyano groups onto the difluorinated benzene ring. The overall workflow is depicted below.

Caption: Overall synthetic workflow for 2,4-Difluoro-6-hydroxybenzonitrile.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Bromination of 3,5-Difluoroaniline

The initial step involves the regioselective bromination of 3,5-difluoroaniline to yield 2-bromo-4,6-difluoroaniline. The amino group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. In this case, the ortho position is targeted.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 3,5-difluoroaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated product, 2-bromo-4,6-difluoroaniline, is collected by filtration, washed with cold water, and dried under vacuum.

Expertise & Experience: The choice of glacial acetic acid as a solvent helps to moderate the reactivity of bromine and improve the selectivity of the bromination. Careful temperature control is crucial to minimize the formation of di-brominated byproducts.

Step 2: Diazotization and Hydrolysis of 2-Bromo-4,6-difluoroaniline

The conversion of the amino group to a hydroxyl group is achieved through a two-step sequence of diazotization followed by hydrolysis of the resulting diazonium salt.

Caption: Key steps in the conversion of the aniline to a phenol.

Experimental Protocol:

-

Prepare a solution of 2-bromo-4,6-difluoroaniline in a dilute aqueous solution of sulfuric acid.

-

Cool the solution to between -5 and 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.[1]

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.[2]

-

The 2-bromo-4,6-difluorophenol can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Trustworthiness: The diazotization reaction is highly sensitive to temperature. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[1] The presence of excess nitrous acid can be checked with starch-iodide paper to ensure the completion of the reaction.

Step 3: Palladium-Catalyzed Cyanation

The final step is the introduction of the cyano group via a palladium-catalyzed cross-coupling reaction. This modern approach offers high yields and functional group tolerance compared to traditional methods like the Sandmeyer reaction, which can sometimes lead to undesired side products with highly activated aromatic rings.[3]

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-bromo-4,6-difluorophenol, a cyanide source such as zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), and a solvent such as DMF or DMA.

-

Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 100-140 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 2,4-Difluoro-6-hydroxybenzonitrile is then purified by column chromatography on silica gel.

Authoritative Grounding: The use of palladium catalysts for the cyanation of aryl halides is a well-established and versatile method.[4] The choice of catalyst, ligand, and solvent may require optimization depending on the specific substrate. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better reactivity in many cases.

Data Presentation: A Comparative Analysis

| Step | Reaction | Key Reagents & Conditions | Typical Yield (%) |

| 1 | Bromination | 3,5-Difluoroaniline, Br₂, Acetic Acid, 0-25 °C | 80-90 |

| 2 | Diazotization & Hydrolysis | 2-Bromo-4,6-difluoroaniline, NaNO₂, H₂SO₄, H₂O, 0-100 °C | 60-75 |

| 3 | Cyanation | 2-Bromo-4,6-difluorophenol, Zn(CN)₂, Pd catalyst, DMF, 120 °C | 70-85 |

Conclusion

This guide has outlined a robust and reproducible synthetic route for the preparation of 2,4-Difluoro-6-hydroxybenzonitrile from 3,5-difluoroaniline. By providing detailed experimental protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The presented pathway is designed for both laboratory-scale synthesis and potential scale-up, offering a reliable method for accessing this important fluorinated building block.

References

- An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene - Benchchem.

- Technical Support Center: Synthesis of 2,4-Difluorophenol - Benchchem.

- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing).

- CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 4. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2,4-Difluoro-6-hydroxybenzonitrile

Abstract

The 2,4-Difluoro-6-hydroxybenzonitrile scaffold is a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of two strongly electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the phenyl ring creates a unique and complex electronic environment that profoundly influences the reactivity of the nitrile moiety. This guide provides an in-depth exploration of the chemical transformations of this nitrile group, offering researchers and drug development professionals a comprehensive resource. We will dissect the causality behind experimental choices for key reactions—including hydrolysis, reduction, cycloaddition, and reactions with organometallics—supported by field-proven insights, detailed protocols, and mechanistic diagrams.

Introduction: The Electronic Landscape of 2,4-Difluoro-6-hydroxybenzonitrile

The reactivity of a benzonitrile is fundamentally governed by the electrophilicity of the nitrile carbon atom. In 2,4-Difluoro-6-hydroxybenzonitrile, this reactivity is modulated by a delicate interplay of competing electronic effects from the ring substituents.

-

Inductive Effects (-I): The fluorine atoms at the ortho and para positions exert powerful electron-withdrawing inductive effects, pulling electron density from the aromatic ring. This effect propagates to the nitrile group, increasing the partial positive charge on the nitrile carbon and enhancing its susceptibility to nucleophilic attack.

-

Mesomeric Effects (+M/-M): The hydroxyl group at the ortho position exerts a strong electron-donating mesomeric effect (+M), pushing electron density into the ring. Conversely, the fluorine atoms also have a +M effect due to their lone pairs, though this is generally weaker than their inductive pull. The nitrile group itself is strongly electron-withdrawing via a negative mesomeric effect (-M).

-

Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form a hydrogen bond with the nitrile nitrogen, potentially influencing its polarization and reactivity.

This combination of strong, localized inductive withdrawal and mesomeric donation creates a nuanced reactivity profile, making the nitrile group a versatile handle for diverse chemical modifications.

Caption: Electronic effects governing nitrile reactivity.

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of nitriles to carboxylic acids or their precursor amides is a fundamental transformation. This hydrolysis can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.[1][2] The electron-withdrawing fluorine atoms on 2,4-Difluoro-6-hydroxybenzonitrile render the nitrile carbon highly electrophilic, facilitating the initial nucleophilic attack by water or hydroxide.[3][4] However, the stability of the aromatic system means that forcing conditions, such as high temperatures, are often required to drive the reaction to completion.[5]

Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, allowing it to be attacked by a weak nucleophile like water.[1][3] The resulting imidic acid intermediate then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under acidic conditions, yields the final carboxylic acid.

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis to 2,4-Difluoro-6-hydroxybenzoic Acid

Causality: Base-catalyzed hydrolysis is often preferred for substrates with acid-sensitive functional groups. The strong nucleophilicity of the hydroxide ion allows for direct attack on the nitrile carbon without prior activation.[1] A high concentration of hydroxide and elevated temperatures are used to overcome the activation energy for both the initial attack and the subsequent hydrolysis of the stable amide intermediate.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,4-Difluoro-6-hydroxybenzonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (5-10 eq).

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours, signaled by the disappearance of the starting material. The release of ammonia gas is also an indicator of reaction progression.

-

Workup: Cool the reaction mixture to room temperature and then to 0 °C using an ice bath.

-

Acidification: Carefully acidify the solution to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). The product, 2,4-Difluoro-6-hydroxybenzoic acid, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum to yield the final product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group to a primary amine is a cornerstone reaction in the synthesis of pharmaceuticals and agrochemicals. This transformation can be accomplished using various reagents, with the choice depending on the desired selectivity and scale.

Overview of Reducing Agents

| Reagent | Mechanism | Causality & Field Insights |

| LiAlH₄ | Hydride Transfer | A powerful, non-selective reducing agent that readily reduces nitriles.[2] Choice Rationale: Best for simple substrates without other reducible groups (e.g., esters, ketones). Requires strictly anhydrous conditions and careful quenching.[1][3] |

| H₂/Catalyst | Catalytic Hydrogenation | Utilizes catalysts like Raney Ni, Pd/C, or PtO₂. Choice Rationale: Generally cleaner and more scalable than hydride reagents. Selectivity can be an issue; ester groups may remain intact with Pd/C.[6] Can be performed under high pressure. |

| Ru Complexes | Homogeneous Catalysis | Modern ruthenium complexes offer high activity and selectivity for nitrile reduction, often under milder conditions than traditional heterogeneous catalysts.[7] Choice Rationale: Ideal for complex molecules requiring high chemoselectivity and functional group tolerance. |

| DIBAL-H | Hydride Transfer | A milder reducing agent that can selectively reduce nitriles to aldehydes via an imine intermediate upon careful control of stoichiometry and temperature, followed by hydrolysis.[1][3] |

Experimental Protocol: Catalytic Hydrogenation to (2,4-Difluoro-6-hydroxyphenyl)methanamine

Causality: Catalytic transfer hydrogenation using formic acid as a hydrogen source and Pd/C as the catalyst is a safe and effective method for reducing benzonitriles.[6] This method avoids the use of high-pressure hydrogen gas and pyrophoric reagents like LiAlH₄, making it suitable for standard laboratory settings. Triethylamine is used to generate the formate salt in situ.

Methodology:

-

Reaction Setup: To a solution of 2,4-Difluoro-6-hydroxybenzonitrile (1.0 eq) in tetrahydrofuran (THF), add a mixture of formic acid and triethylamine (e.g., a 5:2 mixture) under an argon atmosphere.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the mixture. Gas evolution (CO₂) should be observed.

-

Heating: Stir the reaction mixture at 40-60 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

-

Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® or silica gel to remove the catalyst, washing the pad with additional THF or methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or crystallization to yield the desired primary amine.

-

Validation: Characterize the final product by NMR and Mass Spectrometry.

Caption: Workflow for catalytic transfer hydrogenation.

[3+2] Cycloaddition: Synthesis of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and efficient method for synthesizing 5-substituted tetrazoles.[8][9] In medicinal chemistry, the tetrazole ring is frequently used as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but improved metabolic stability and cell permeability.[8]

Causality: The reaction involves the 1,3-dipolar cycloaddition of an azide ion (or hydrazoic acid, HN₃) to the nitrile's carbon-nitrogen triple bond.[9] The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids, which coordinate to the nitrile nitrogen, further increasing the electrophilicity of the carbon and accelerating the cycloaddition.

Experimental Protocol: Synthesis of 5-(2,4-Difluoro-6-hydroxyphenyl)-1H-tetrazole

Methodology:

-

Reaction Setup: In a reaction vessel, combine 2,4-Difluoro-6-hydroxybenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and a catalyst such as zinc chloride (ZnCl₂, 1.2 eq) or triethylamine hydrochloride (Et₃N·HCl, 1.5 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or toluene.

-

Safety Note: Sodium azide is highly toxic, and hydrazoic acid (formed in situ) is volatile and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heating: Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically takes 12-48 hours for completion.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and acidify to pH ~2 with dilute HCl. This protonates the tetrazole and quenches any unreacted azide.

-

Isolation: The product often precipitates upon acidification. Collect the solid by vacuum filtration. If the product is soluble, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by recrystallization or column chromatography. Confirm the structure by NMR and Mass Spectrometry.

Reactions with Organometallic Reagents: Ketone Synthesis

The electrophilic nitrile carbon can be attacked by strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).[3][4] This reaction provides a powerful method for carbon-carbon bond formation. The initial addition forms an imine salt intermediate, which is then hydrolyzed during the aqueous workup to yield a ketone.[1][10]

Causality: The choice of an organometallic reagent is dictated by its high nucleophilicity and the polarized nature of the carbon-metal bond. The reaction must be conducted under strictly anhydrous conditions, as these reagents are also strong bases and will be quenched by protic sources like water.[10]

Experimental Protocol: Synthesis of 1-(2,4-Difluoro-6-hydroxyphenyl)ethan-1-one

Methodology:

-

Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, place a solution of 2,4-Difluoro-6-hydroxybenzonitrile (1.0 eq) in anhydrous diethyl ether or THF. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq) in diethyl ether dropwise via a syringe while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by quenching a small aliquot in acidic water and analyzing by TLC or GC-MS.

-

Workup (Hydrolysis): Cool the reaction mixture back to 0 °C and slowly and carefully quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ketone product via flash column chromatography on silica gel.

Conclusion

The nitrile group of 2,4-Difluoro-6-hydroxybenzonitrile is a remarkably versatile functional group. Its reactivity is finely tuned by the strong inductive-withdrawing effects of the ortho and para fluorine atoms, which enhance the electrophilicity of the nitrile carbon, making it susceptible to a wide range of nucleophilic attacks. This inherent reactivity allows for its conversion into valuable chemical moieties, including primary amines, amides, carboxylic acids, ketones, and tetrazoles. Understanding the interplay of these electronic factors and the causality behind specific experimental conditions empowers researchers to strategically utilize this scaffold in the rational design and synthesis of novel molecules for drug discovery and materials science applications.

References

-

Various Authors. (n.d.). Catalytic Reduction of Nitriles. Thieme Chemistry. Retrieved from [Link]

-

Zheng, X., Liu, W., Liu, Z., Zhao, Y., & Wu, C. (2020). Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. Bioconjugate Chemistry, 31(9), 2085–2091. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Various Authors. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Research Square. Retrieved from [Link]

-

Various Authors. (2017). How to selectively reduce nitrile group in presence of ester group? ResearchGate. Retrieved from [Link]

-

Al-Masoudi, N. A. L. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 19(5), 605-626. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.

-

Moderle, K., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7468-7529. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (n.d.). Articles List. Retrieved from [Link]

-

Popiołek, Ł., & Kosikowska, U. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(10), 2577. Retrieved from [Link]

-

LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Various Authors. (n.d.). [6 + 4] Cycloaddition Reactions. Organic Reactions. Retrieved from [Link]

-

Wang, M., et al. (2010). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Molecules, 15(7), 4976-4987. Retrieved from [Link]

-

LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. Retrieved from [Link]

-

Various Authors. (n.d.). Dearomative (4 + 3) Cycloaddition Reactions. University of Chicago. Retrieved from [Link]

-

LibreTexts. (2023). 20.7 Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2019). 18.9: Organometallic Reagents. Chemistry LibreTexts. Retrieved from [Link]

-

Artigas, L., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(10), 2639. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-6-hydroxybenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-6-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this document establishes a robust theoretical framework to predict its solubility in various organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies to facilitate the use of 2,4-Difluoro-6-hydroxybenzonitrile in a laboratory and process development setting.

Introduction